1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a synthetic organic compound characterized by its unique thiazoloazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the thiazoloazepine core, which can be synthesized through a cyclization reaction involving a thioamide and a haloalkylamine. The subsequent steps involve the introduction of the chlorophenyl group and the urea moiety through nucleophilic substitution and condensation reactions, respectively. Typical reaction conditions include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions can be employed to replace the chlorophenyl group with other substituents, allowing for the creation of analogs with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with solvents like acetonitrile or ethanol.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce a variety of analogs with different functional groups replacing the chlorophenyl moiety.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its structural features suggest it could interact with various biological targets, making it a subject of interest for pharmacological studies.
Industry: The compound’s unique properties may find applications in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism by which 1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahyd
Biological Activity
1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a urea functional group linked to a thiazolo[5,4-c]azepine core, which contributes to its biological activity. The presence of the 2-chlorophenyl moiety enhances its interaction with biological targets.
Molecular Formula
- Molecular Formula : C14H14ClN3O
- Molecular Weight : 273.73 g/mol
Biological Activity Overview
Research indicates that derivatives of urea and thiazole compounds exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Various studies have shown that thiazole derivatives possess significant antimicrobial properties against bacteria and fungi .
- Anticancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in various animal models by inhibiting pro-inflammatory cytokines .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The urea moiety can form hydrogen bonds with the active sites of enzymes such as protein kinases and other targets involved in cellular signaling pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing various physiological processes.
Antimicrobial Activity
A study conducted on related thiazole derivatives indicated that they exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Activity
In vitro studies have shown that compounds similar to this compound induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects
Research has demonstrated that certain thiazole derivatives can significantly reduce inflammation in animal models by modulating the levels of TNF-alpha and IL-6 cytokines. This suggests their potential use in treating inflammatory diseases .
Comparative Table of Biological Activities
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c15-8-4-1-2-5-9(8)17-13(21)19-14-18-10-6-3-7-16-12(20)11(10)22-14/h1-2,4-5H,3,6-7H2,(H,16,20)(H2,17,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFWQKEDULRKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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